molecular formula C10H13Cl B102226 1-Butyl-4-chlorobenzene CAS No. 15499-27-1

1-Butyl-4-chlorobenzene

Cat. No.: B102226
CAS No.: 15499-27-1
M. Wt: 168.66 g/mol
InChI Key: SKNUPXIXICTRJE-UHFFFAOYSA-N
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Description

1-Butyl-4-chlorobenzene is an organic compound with the molecular formula C10H13Cl. It is a derivative of benzene, where a butyl group is attached to the first carbon and a chlorine atom is attached to the fourth carbon of the benzene ring. This compound is known for its applications in various chemical reactions and industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Butyl-4-chlorobenzene can be synthesized through the Friedel-Crafts alkylation reaction. This involves the reaction of chlorobenzene with 1-chlorobutane in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The process involves the continuous feeding of reactants into a reactor, maintaining optimal temperature and pressure conditions, and using efficient separation techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions: 1-Butyl-4-chlorobenzene undergoes various types of chemical reactions, including:

    Electrophilic Aromatic Substitution: This is the most common reaction for aromatic compounds. For example, nitration, sulfonation, and halogenation.

    Oxidation: The butyl side chain can be oxidized to form carboxylic acids or other oxygenated derivatives.

    Reduction: The chlorine atom can be reduced to form the corresponding hydrocarbon.

Common Reagents and Conditions:

    Nitration: Concentrated nitric acid (HNO3) and sulfuric acid (H2SO4) are used.

    Sulfonation: Fuming sulfuric acid (H2SO4 with dissolved SO3) is employed.

    Halogenation: Chlorine (Cl2) or bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).

Major Products Formed:

    Nitration: 1-Butyl-4-nitrobenzene.

    Sulfonation: 1-Butyl-4-sulfonic acid benzene.

    Halogenation: 1-Butyl-2,4-dichlorobenzene.

Scientific Research Applications

1-Butyl-4-chlorobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

    Biology: It serves as a model compound for studying the effects of chlorinated aromatic compounds on biological systems.

    Medicine: Research is ongoing to explore its potential as a precursor for pharmaceuticals.

    Industry: It is used in the manufacture of agrochemicals, dyes, and polymers.

Mechanism of Action

The mechanism of action of 1-butyl-4-chlorobenzene primarily involves its interaction with electrophiles and nucleophiles. The chlorine atom, being an electron-withdrawing group, makes the benzene ring less reactive towards electrophilic substitution but more reactive towards nucleophilic substitution. The butyl group, on the other hand, provides steric hindrance, influencing the compound’s reactivity and selectivity in various reactions.

Comparison with Similar Compounds

    1-Butyl-4-bromobenzene: Similar structure but with a bromine atom instead of chlorine.

    1-Butyl-4-fluorobenzene: Contains a fluorine atom instead of chlorine.

    1-Butyl-4-iodobenzene: Contains an iodine atom instead of chlorine.

Uniqueness: 1-Butyl-4-chlorobenzene is unique due to the specific electronic and steric effects imparted by the chlorine atom. Compared to its bromine, fluorine, and iodine analogs, it exhibits different reactivity patterns and selectivity in chemical reactions, making it valuable for specific applications in organic synthesis and industrial processes.

Properties

IUPAC Name

1-butyl-4-chlorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13Cl/c1-2-3-4-9-5-7-10(11)8-6-9/h5-8H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKNUPXIXICTRJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9048192
Record name 4-Butylchlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15499-27-1
Record name 1-Butyl-4-chlorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=15499-27-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Butylchlorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9048192
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 1-butyl-4-chloro
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.106.378
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To 2.00 g (13.61 mmoles) of p-dichlorobenzene, and 0.050 g of [NiCltriphos]PF6 in 20 mL of ether at -78° C. was added 7.0 mL (14 mmoles) of 2M nBuMgCl in ether. After refluxing overnight and workup with NH4Cl solution, the residue (602 mg of 1.698 g) was flash-chromatographed with 5% EtOAc/hexane on silica gel to give 542 mg (67%) of 1-butyl-4-chlorobenzene. 1H NMR (200 MHz, CDCl3): δ7.22 (m,2H), 7.05 (m,2H), 2.59 (t, J=5.5 Hz, 2H), 1.58 (m, 2H), 1.34 (m,2H) 0.95 (t, J=5.2 Hz, 3H). IR(neat): 2958s, 2930s, 2859s, 1492s, 1466m, 1407m, 1901s, 1016s cm-1.
Quantity
2 g
Type
reactant
Reaction Step One
[Compound]
Name
[NiCltriphos]PF6
Quantity
0.05 g
Type
reactant
Reaction Step One
Quantity
7 mL
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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